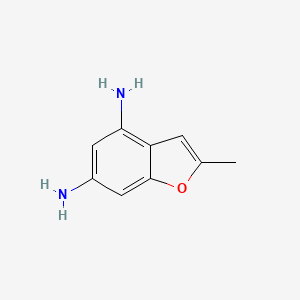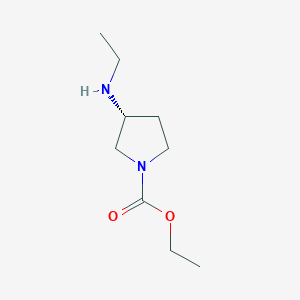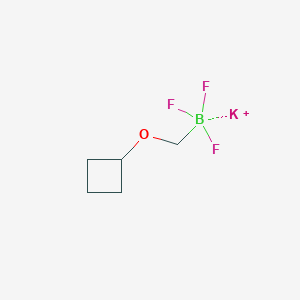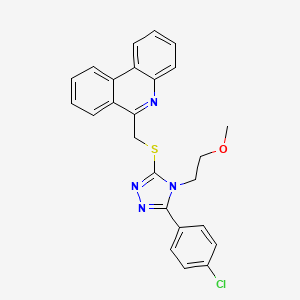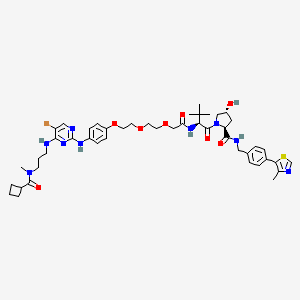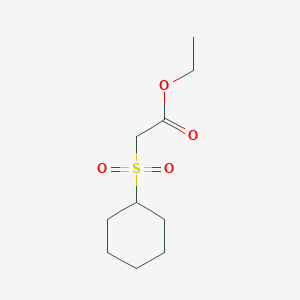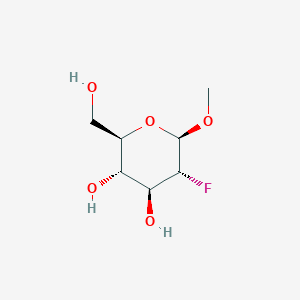
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside is a fluorinated sugar derivative. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a fluorine atom in place of a hydroxyl group at the second carbon position of the glucose molecule imparts distinct chemical and biological characteristics to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside typically involves nucleophilic displacement reactions. One common method includes the reaction of methyl 4,6-O-benzylidene-2-O-(trifluoromethanesulfonyl)-β-D-glucopyranoside with tetraalkylammonium fluorides in acetonitrile. This reaction proceeds smoothly with inversion of configuration at the second carbon, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic displacement reactions. The use of protective groups and selective deprotection steps ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Tetraalkylammonium fluorides in acetonitrile are commonly used for nucleophilic displacement reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted glucopyranosides, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including oligosaccharides.
Biology: Employed in studies of glucose transport and metabolism due to its structural similarity to glucose.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside involves its interaction with glucose transporters and metabolic pathways. The fluorine atom at the second carbon position alters the compound’s interaction with enzymes and transporters, affecting its uptake and metabolism. This unique property makes it a valuable tool for studying glucose transport and metabolism in various biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: Another fluorinated glucose derivative used in PET imaging.
Methyl 2-deoxy-2-phthalimido-b-D-glucopyranoside: A structurally similar compound with different functional groups.
Uniqueness
Methyl 2-deoxy-2-fluoro-b-D-glucopyranoside is unique due to its specific substitution pattern and the presence of a fluorine atom at the second carbon position. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H13FO5 |
|---|---|
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
CRIUOMMBWCCBCQ-NYMZXIIRSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)F |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


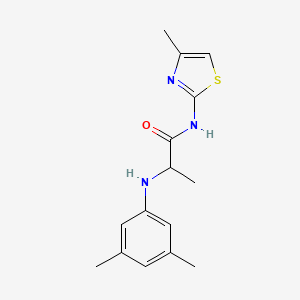

![(S)-6,7-Dihydro-5h-pyrrolo[1,2-a]imidazol-6-amine](/img/structure/B12857919.png)
